3-[(Propan-2-ylsulfanyl)methyl]piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-ylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an appropriate alkylating agent, such as 2-chloropropane-1-thiol. The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Propan-2-ylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions involving piperidine derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-ylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with target molecules, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the propan-2-ylsulfanyl group.
N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom.
Thiopiperidine: A compound with a sulfur atom directly attached to the piperidine ring.
Uniqueness
3-[(Propan-2-ylsulfanyl)methyl]piperidine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
OIWVHBCHTFAYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1CCCNC1 |
Origin of Product |
United States |
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